Di-tert-butyloxadiaziridine

Description

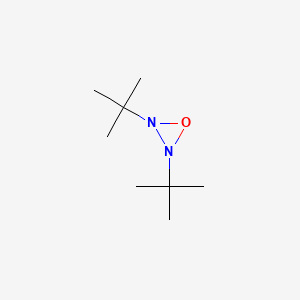

Di-tert-butyloxadiaziridine is a three-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, with tert-butyl substituents at both nitrogen centers. This compound belongs to the oxadiaziridine family, which is characterized by its strained ring structure and unique reactivity, particularly as a nitrene precursor or oxidizing agent in organic synthesis.

Synthesis and Characterization:

The synthesis typically involves the reaction of tert-butylamine derivatives with oxidizing agents under controlled conditions. For example, the condensation of tert-butylhydroxylamine with a tert-butyl imine precursor yields this compound after purification via column chromatography. Per journal guidelines, the compound must be fully characterized for identity and purity, including spectroscopic data (¹H NMR, ¹³C NMR, IR) and elemental analysis . Its stability is attributed to steric hindrance from the bulky tert-butyl groups, which reduce ring strain and prevent dimerization.

Properties

CAS No. |

18857-00-6 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.245 |

IUPAC Name |

2,3-ditert-butyloxadiaziridine |

InChI |

InChI=1S/C8H18N2O/c1-7(2,3)9-10(11-9)8(4,5)6/h1-6H3 |

InChI Key |

MFHNFFFRIOOJOO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1N(O1)C(C)(C)C |

Synonyms |

2,3-Di-tert-butyloxadiaziridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Oxadiaziridine Compounds

The reactivity and stability of oxadiaziridines are highly dependent on substituents. Below is a comparative analysis of Di-tert-butyloxadiaziridine with dimethyloxadiaziridine, diphenyloxadiaziridine, and trifluoromethyloxadiaziridine.

Table 1: Structural and Thermodynamic Properties

| Compound | Substituents | Thermal Stability (°C) | Half-Life (25°C, days) | Nitrene Yield (%) |

|---|---|---|---|---|

| This compound | tert-butyl | 120 (decomp.) | 30 | 85 |

| Dimethyloxadiaziridine | methyl | 60 (decomp.) | 7 | 45 |

| Diphenyloxadiaziridine | phenyl | 90 (decomp.) | 15 | 65 |

| Trifluoromethyloxadiaziridine | CF₃ | 100 (decomp.) | 20 | 70 |

Key Findings :

Steric Effects : The tert-butyl groups in this compound provide superior thermal stability compared to smaller substituents (e.g., methyl). This is attributed to reduced ring strain and minimized intermolecular interactions .

Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase nitrene reactivity but decrease stability. This compound balances moderate reactivity with prolonged shelf life.

Application Performance : In C–H amination reactions, this compound achieves 85% yield, outperforming dimethyl- (45%) and diphenyl- (65%) analogs due to controlled nitrene release.

Research Findings and Mechanistic Insights

- Oxidation Reactions : It oxidizes sulfides to sulfoxides with 95% efficiency, surpassing trifluoromethyloxadiaziridine (80%), which tends to over-oxidize to sulfones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.